(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Descripción
The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core conjugated to a hydrazide moiety. Its structure features two distinct aromatic systems: a 4-ethoxy-3-methoxyphenyl group at position 3 of the pyrazole and a 4-hydroxy-3-methoxybenzylidene substituent at the hydrazide terminus.
Propiedades
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-4-30-18-8-6-14(10-20(18)29-3)15-11-16(24-23-15)21(27)25-22-12-13-5-7-17(26)19(9-13)28-2/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZXINKRNWCAQP-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and ketones, leading to the formation of the pyrazole ring. The structural characterization is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determine molecular structure |
| IR | Identify functional groups |
| X-ray Crystallography | Confirm 3D structure |
Antitumor Activity
Research indicates that pyrazole derivatives, including our compound of interest, exhibit significant antitumor activities. They have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation.
- Mechanisms : Inhibition of BRAF(V600E), EGFR, and Aurora-A kinase pathways has been noted in related pyrazole compounds .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).
Antimicrobial Activity
Antimicrobial assays have demonstrated that pyrazole derivatives can exhibit antibacterial and antifungal properties. The compound shows potential against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 2: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduced TNF-α and NO production | |
| Antimicrobial | Activity against bacteria and fungi |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor efficacy of several pyrazole derivatives, including our compound, against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting a promising avenue for cancer therapy.
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory potential of this compound in a murine model of inflammation. The compound significantly reduced paw edema compared to control groups, supporting its use in inflammatory conditions.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table 3: Case Study Results
| Study Focus | Findings |
|---|---|
| Antitumor Efficacy | Dose-dependent inhibition in breast cancer cells |
| Anti-inflammatory | Significant reduction in edema in mice |
| Antimicrobial Testing | Effective against S. aureus and C. albicans |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Effects on Electronic and Structural Properties
Key analogs differ in substituents on the pyrazole core and benzylidene/hydrazide moieties. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison
Computational and Spectroscopic Insights
- DFT Studies : The target compound’s electron-donating substituents (ethoxy, methoxy, hydroxy) likely reduce its HOMO-LUMO gap compared to chlorinated analogs, enhancing charge transfer interactions .
- Hirshfeld Surface Analysis : Predominant O-H···N and C-H···O interactions in the target compound’s crystal structure contrast with C-Cl···π interactions in chlorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
